2,4-Dimethoxyphenyl isocyanate
Overview
Description
2,4-Dimethoxyphenyl isocyanate is a chemical compound with the molecular formula C9H9NO3 . It appears as a clear light yellow liquid after melting . It has been used in the preparation of pyrrolo[3,2-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenyl isocyanate consists of a benzene ring substituted with two methoxy groups and one isocyanate group . The molecular weight is 179.173 Da .Physical And Chemical Properties Analysis
2,4-Dimethoxyphenyl isocyanate is a clear light yellow liquid after melting . It has a melting point of around 30°C and a boiling point of 139-141°C at 11mm . The compound is solid in form and has a density of 1.041 g/mL at 25°C .Scientific Research Applications
Quantum Chemical Calculations and X-ray Diffraction
2,4-Dimethoxyphenyl isocyanate's configurational isomers have been investigated through ab initio and MOPAC-AM1 semiempirical methods, supported by single crystal X-ray diffraction. This research highlights its importance in understanding molecular configurations, rotational barriers, and its influence on spectroscopic properties (Wu et al., 1996).
Synthesis and Characterization of Novel Compounds
A study focused on the synthesis and characterization of new compounds involving 2,4-dimethoxyphenyl derivatives, showcasing its role in the development of new chemicals with potential applications in various fields (Tayade & Waghmare, 2016).
DNA Adducts Formation
2,4-Dimethoxyphenyl isocyanate's derivatives have been studied for their ability to form DNA adducts. This is crucial in biomonitoring of individuals exposed to certain xenobiotics, indicating its significance in environmental and occupational health studies (Beyerbach, Farmer & Sabbioni, 2006).
Reaction and Thermal Behavior
The compound's derivatives have been analyzed for their reaction and thermal behavior, particularly in the context of blocked isocyanates. This research is essential for understanding its applications in materials science and engineering (Quérat et al., 1996).
Polymerization and Isomerization
Studies have been conducted on the polymerization and isomerization of isocyanides, including 2,4-dimethyoxyphenyl isocyanide. Such research is pivotal in polymer chemistry and the development of new materials (BoyerJoseph et al., 1981).
Crystallography and NMR Studies
Crystallographic studies involving 2,4-dimethoxyphenyl derivatives have provided insights into SeO and PO interactions. Correlations with NMR data enhance our understanding of molecular structures (Allen et al., 1990).
Safety And Hazards
2,4-Dimethoxyphenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .
properties
IUPAC Name |
1-isocyanato-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-4-8(10-6-11)9(5-7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAZHLRMDRTLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233349 | |
Record name | 2,4-Dimethoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenyl isocyanate | |
CAS RN |
84370-87-6 | |
Record name | 2,4-Dimethoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84370-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxyphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHOXYPHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD3Y6XDN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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